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Compound of Interest

Compound Name: 3-Oxobutyl acetate

Cat. No.: B159995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated and

experimentally determined physicochemical properties of 3-Oxobutyl acetate (CAS No:

10150-87-5). This document is intended to serve as a foundational resource for researchers in

computational chemistry, drug discovery, and materials science, offering key data points and a

standardized workflow for the theoretical evaluation of similar small molecules.

Introduction to 3-Oxobutyl Acetate
3-Oxobutyl acetate, also known as 4-acetoxy-2-butanone, is an organic compound with the

chemical formula C₆H₁₀O₃. It is an acetate ester characterized by the presence of a ketone

group at the 3-position of the butyl chain.[1] Its bifunctional nature makes it a molecule of

interest in organic synthesis and as a potential building block in the development of novel

chemical entities. Understanding its molecular properties is crucial for predicting its reactivity,

stability, and potential biological activity.

Physicochemical Properties
The properties of 3-Oxobutyl acetate have been characterized through both computational

methods and experimental measurements. The following tables summarize the key available

data.

Table 1: General and Experimental Properties
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Property Value Source

IUPAC Name 3-oxobutyl acetate [1][2]

Synonyms
4-acetoxy-2-butanone, 2-

Butanone, 4-(acetyloxy)-
[1]

CAS Number 10150-87-5 [2][3]

Molecular Formula C₆H₁₀O₃ [1][3][4]

Molecular Weight 130.14 g/mol [1][2][3]

Physical Form Solid or liquid [2]

Boiling Point 93-95 °C @ 20 mmHg

Refractive Index 1.422 @ 20 °C

Purity 97% [2]

Table 2: Computed Physicochemical Properties
Computational models are invaluable for predicting molecular characteristics that can guide

experimental design. The following properties have been determined through various in-silico

methods.
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Property Value
Computational
Method

Source

Topological Polar

Surface Area (TPSA)
43.4 Å² Ertl et al.

log Po/w (iLOGP) 1.69
In-house physics-

based

log Po/w (XLOGP3) -0.23
Atomistic and

knowledge-based

log Po/w (WLOGP) 0.53 Atomistic

log Po/w (MLOGP) 0.28 Topological

Molar Refractivity 32.44 cm³

Number of Heavy

Atoms
9

Number of Rotatable

Bonds
4

Number of H-bond

Acceptors
3

Number of H-bond

Donors
0

Fraction Csp3 0.67

Theoretical Calculation Workflow
The determination of theoretical properties for a molecule like 3-Oxobutyl acetate follows a

structured computational chemistry workflow. This process typically involves geometry

optimization, frequency analysis, and the calculation of various electronic and structural

properties. The following diagram illustrates a generalized workflow for such calculations.

Caption: A generalized workflow for the theoretical calculation of molecular properties.
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Methodologies for Theoretical Calculations
While specific publications detailing the theoretical calculations for 3-oxobutyl acetate are not

readily available in the searched literature, a standard and robust approach would involve

Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Møller-

Plesset perturbation theory (MP2).

A common computational protocol would be:

Structure Preparation: The 3D structure of 3-oxobutyl acetate is generated.

Method and Basis Set Selection: A suitable level of theory, such as B3LYP/6-311+G(d,p) or

M06-2X/6-311+G(d,p), is chosen. The selection depends on the desired accuracy and

computational cost.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized

structure is a true minimum on the potential energy surface (indicated by the absence of

imaginary frequencies) and to predict the infrared spectrum.

Property Calculation: Various electronic and physicochemical properties, such as the highest

occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)

energies, molecular electrostatic potential (MEP), dipole moment, and NMR chemical shifts,

are calculated on the optimized geometry.

Conclusion
The compiled data and outlined theoretical workflow provide a solid foundation for researchers

working with 3-oxobutyl acetate. The tabulated physicochemical properties offer quick

reference points, while the computational workflow serves as a methodological guide for further

in-silico investigation. Future computational studies could focus on reaction mechanisms

involving 3-oxobutyl acetate, its interaction with biological targets, or the prediction of more

complex properties like toxicity and metabolic fate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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